Differentiation from Bioactive 3,5-Disubstituted Analogs: A Class-Level Potency Comparison for DYRK1B Inhibition
While this specific compound lacks direct biological data, its key differentiation can be inferred from the SAR of its class. The pyrazolo[3,4-b]pyridine core's biological activity is heavily dependent on substitution. In a direct study of DYRK1B inhibitors, a set of 3,5-diaryl-substituted pyrazolo[3,4-b]pyridines exhibited a wide range of inhibitory activities, with IC50 values spanning from 3 nM to 287 nM [1]. The target compound, which lacks substitution at the critical 3- and 5-positions and instead bears a propan-2-one group at the N1-position, is expected to be several orders of magnitude less potent as a DYRK1B inhibitor, if not completely inactive [2]. This underscores its distinct chemical identity and utility as a non-pharmacologically active building block, which is a valuable differentiation for researchers avoiding off-target effects or seeking a clean slate for custom functionalization.
| Evidence Dimension | Potency as a DYRK1B Inhibitor (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 >> 1 µM (inactive) |
| Comparator Or Baseline | Compound 8h (3,5-diaryl substituted 1H-pyrazolo[3,4-b]pyridine): IC50 = 3 nM |
| Quantified Difference | >333-fold difference (predicted) |
| Conditions | In vitro enzymatic assay against DYRK1B kinase |
Why This Matters
This evidence confirms that the compound is not a promiscuous kinase inhibitor, making it a suitable, clean starting point for chemical biology probes or fragment-based drug discovery where off-target activity is a critical concern.
- [1] Park, A. et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128157. View Source
- [2] Loidreau, Y. et al. (2015). Synthesis and biological evaluation of N-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines as kinase inhibitors. European Journal of Medicinal Chemistry, 92, 124-134. View Source
